
2-Bromo-4-(difluoromethyl)-1-fluorobenzene
Overview
Description
2-Bromo-4-(difluoromethyl)-1-fluorobenzene is an organic compound with the molecular formula C7H4BrF3 It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Halogenation of Aromatic Compounds: : One common method to synthesize 2-Bromo-4-(difluoromethyl)-1-fluorobenzene involves the halogenation of a precursor aromatic compound. For instance, starting with 4-(difluoromethyl)-1-fluorobenzene, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to introduce the bromine atom at the desired position.
-
Electrophilic Aromatic Substitution: : Another approach involves electrophilic aromatic substitution reactions where a difluoromethyl group is introduced to a brominated fluorobenzene. This can be done using difluoromethylating agents like difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : 2-Bromo-4-(difluoromethyl)-1-fluorobenzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
-
Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions. For example, the difluoromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Coupling Reactions: : It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Coupling: Palladium catalysts (Pd(PPh3)4), boronic acids
Major Products
Substitution: Amino, thiol, or alkoxy derivatives
Oxidation: Carboxylic acids
Coupling: Biaryl compounds
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-Bromo-4-(difluoromethyl)-1-fluorobenzene is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. It is also investigated for its role in the development of new agrochemicals with improved efficacy and environmental profiles.
Industry
In the materials science industry, this compound is used in the synthesis of specialty polymers and advanced materials. Its incorporation into polymer backbones can impart desirable properties such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 2-Bromo-4-(difluoromethyl)-1-fluorobenzene exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily governed by the electron-withdrawing effects of the bromine and fluorine atoms, which influence the electron density on the benzene ring and the difluoromethyl group. This can affect the compound’s nucleophilicity and electrophilicity, dictating its behavior in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)-1-fluorobenzene
- 2-Bromo-4-(difluoromethyl)-1-chlorobenzene
- 2-Bromo-4-(difluoromethyl)-1-iodobenzene
Uniqueness
Compared to similar compounds, 2-Bromo-4-(difluoromethyl)-1-fluorobenzene offers a unique combination of reactivity and stability. The presence of both bromine and fluorine atoms provides a balance between reactivity (due to bromine) and stability (due to fluorine). This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions while maintaining structural integrity under various conditions.
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVRXULNDBZCFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660045 | |
| Record name | 2-Bromo-4-(difluoromethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886509-99-5 | |
| Record name | 2-Bromo-4-(difluoromethyl)-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-4-(DIFLUOROMETHYL)-1-FLUOROBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


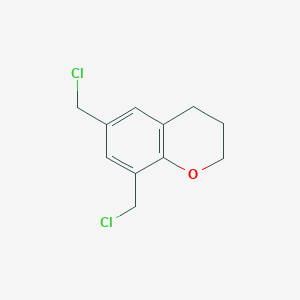
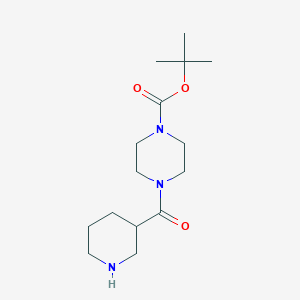


![2-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}acetic acid](/img/structure/B1521997.png)
![Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1521998.png)
![2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1522000.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)
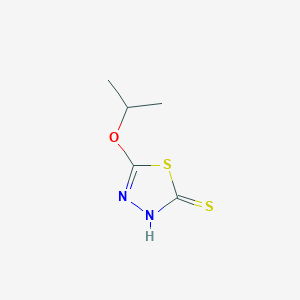
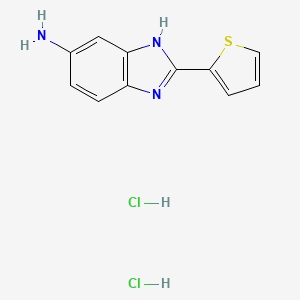

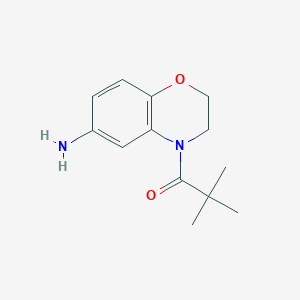
![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1522010.png)
![2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1522011.png)
